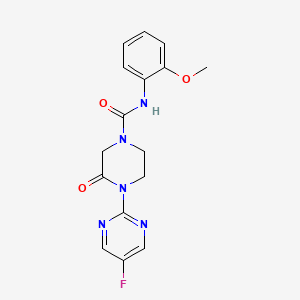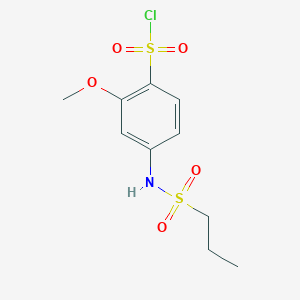![molecular formula C13H14F3N3O2S B2909936 1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine CAS No. 1797271-58-9](/img/structure/B2909936.png)
1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine is a complex organic compound featuring a piperazine ring substituted with a prop-2-yn-1-yl group and a 6-(trifluoromethyl)pyridin-3-yl sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperazine ring with propargyl bromide under basic conditions.
Attachment of the Pyridinyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 6-(trifluoromethyl)pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
化学反応の分析
Types of Reactions: 1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structural features make it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural motifs are common in pharmacologically active molecules, making it a potential lead compound for drug discovery, particularly in targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used to design probes for studying biological systems, such as enzyme inhibitors or fluorescent markers.
Industry:
Agrochemicals: The trifluoromethyl group is known for enhancing the bioactivity of agrochemicals, making this compound a potential candidate for developing new pesticides or herbicides.
作用機序
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine depends on its application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases, and other enzymes involved in metabolic pathways.
Receptors: G-protein coupled receptors (GPCRs) and ion channels.
類似化合物との比較
1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]carbamoyl}piperazine: Similar structure but with a carbamoyl group instead of a sulfonyl group.
1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]thio}piperazine: Contains a thioether linkage instead of a sulfonyl group.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it unique compared to similar compounds.
Sulfonyl Group: The sulfonyl group provides additional sites for chemical modification, increasing the compound’s versatility in synthetic applications.
特性
IUPAC Name |
1-prop-2-ynyl-4-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-2-5-18-6-8-19(9-7-18)22(20,21)11-3-4-12(17-10-11)13(14,15)16/h1,3-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLKHUPCQUSOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE](/img/structure/B2909856.png)
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)



![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2909865.png)

![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2909869.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2909871.png)
![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)
